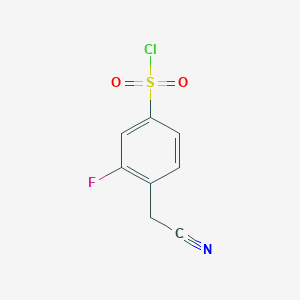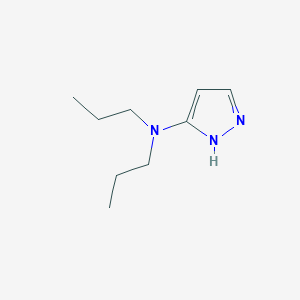
N,N-Dipropyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-Dipropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1379348-91-0 . It has a molecular weight of 167.25 and its IUPAC name is this compound . It appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H17N3 . The InChI Code is 1S/C9H17N3/c1-3-7-12(8-4-2)9-5-6-10-11-9/h5-6H,3-4,7-8H2,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 167.25 . It is a yellow to brown sticky oil to semi-solid . It should be stored at a temperature of 2-8°C .科学研究应用
N,N-Dipropyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor-binding, and drug metabolism. It has also been used in immunoassays and organic synthesis. In enzyme inhibition studies, this compound has been used to study the inhibition of enzymes such as cytochrome P450, acetylcholinesterase, and monoamine oxidase. In receptor-binding studies, this compound has been used to study the binding of neurotransmitters to their receptors. In drug metabolism studies, this compound has been used to study the metabolism of drugs in the body.
作用机制
The mechanism of action of N,N-Dipropyl-1H-pyrazol-3-amine is not fully understood. However, it is thought to act as an inhibitor of enzymes, receptors, and drug metabolism. It is believed to act by forming a complex with the target molecule and preventing it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to act as an inhibitor of enzymes, receptors, and drug metabolism. It is believed to act by forming a complex with the target molecule and preventing it from performing its normal function. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using N,N-Dipropyl-1H-pyrazol-3-amine in lab experiments include its low cost, ease of synthesis, and wide range of applications. It is also a relatively safe compound, with a low toxicity profile. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
未来方向
There are several potential future directions for the use of N,N-Dipropyl-1H-pyrazol-3-amine in scientific research. These include further studies of its mechanism of action, its potential use as a drug delivery system, and its potential use in cancer therapy. In addition, further studies of its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, the development of new synthetic methods for the synthesis of this compound could lead to its use in other areas of research.
合成方法
N,N-Dipropyl-1H-pyrazol-3-amine can be synthesized by the reaction of N-dipropyl amine and 1H-pyrazol-3-carboxaldehyde. First, the N-dipropyl amine is reacted with ethyl chloroformate to form the corresponding N-dipropyl aminomethyl chloroformate. The N-dipropyl aminomethyl chloroformate is then reacted with 1H-pyrazol-3-carboxaldehyde to form this compound. The reaction is carried out in a mixture of water and ethanol at room temperature.
安全和危害
“N,N-Dipropyl-1H-pyrazol-3-amine” is classified as corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
属性
IUPAC Name |
N,N-dipropyl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-7-12(8-4-2)9-5-6-10-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEPQWGMWPIJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)

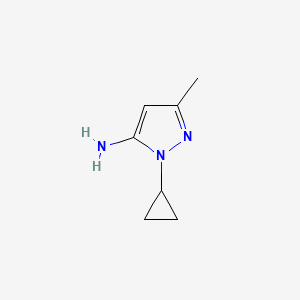

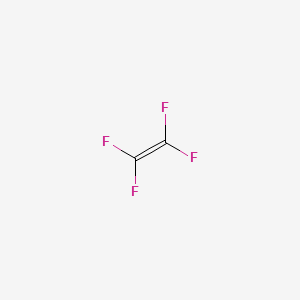
![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)
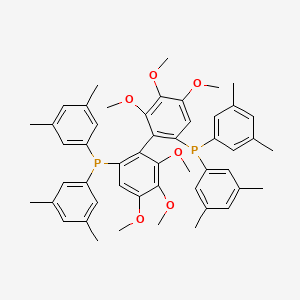
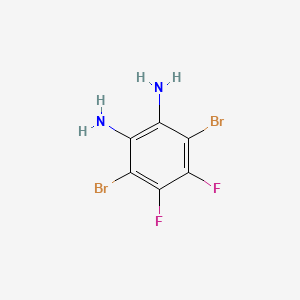

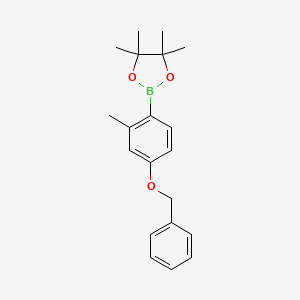
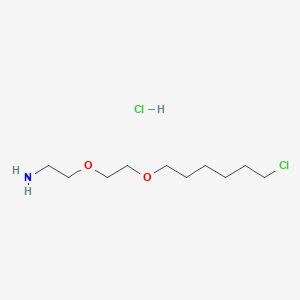
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

